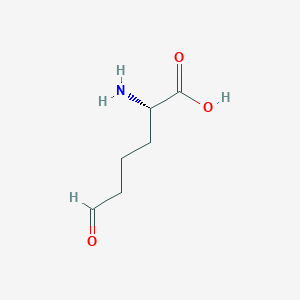

Allysine

Description

Properties

IUPAC Name |

(2S)-2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6665-12-9 | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Allysine in Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allysine, a key aldehyde derivative of lysine (B10760008), is central to the structural integrity and stability of collagen, the most abundant protein in the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the critical role of allysine in collagen synthesis, with a particular focus on the enzymatic processes, regulatory pathways, and analytical methodologies relevant to researchers and professionals in drug development. The formation of allysine, catalyzed by the copper-dependent enzyme lysyl oxidase (LOX), initiates the cascade of covalent cross-linking within and between collagen molecules. These cross-links are indispensable for the tensile strength and mechanical properties of connective tissues. Dysregulation of allysine formation and subsequent collagen cross-linking is implicated in a range of pathologies, including fibrosis, cardiovascular diseases, and cancer, making the LOX-allysine axis a compelling target for therapeutic intervention. This document details the biochemical pathways, presents quantitative data on allysine and LOX activity in various physiological and pathological states, provides comprehensive experimental protocols for their analysis, and illustrates key processes through detailed diagrams.

Introduction: The Significance of Allysine in Collagen Biology

Collagen provides the structural framework for tissues and organs, and its mechanical properties are fundamentally dependent on a series of post-translational modifications. Among the most critical of these is the formation of covalent intermolecular and intramolecular cross-links. This process is initiated by the oxidative deamination of specific lysine and hydroxylysine residues within the telopeptide regions of collagen molecules, a reaction catalyzed by the enzyme lysyl oxidase (LOX). This enzymatic conversion yields highly reactive aldehyde residues, namely allysine and hydroxyallysine.

Allysine is not a free amino acid but exists as a residue within the polypeptide chain. Its aldehyde group is the precursor to a variety of bifunctional and multifunctional cross-links that stabilize the staggered arrangement of collagen molecules within a fibril. The extent and nature of this cross-linking are tissue-specific and change with age and in various disease states, highlighting the dynamic regulation of this process. Understanding the role of allysine is therefore crucial for elucidating the mechanisms of tissue homeostasis, aging, and the pathogenesis of numerous diseases.

The Biochemical Pathway of Allysine Formation and Collagen Cross-Linking

The synthesis of stable collagen fibrils is a multi-step process that begins with the enzymatic conversion of lysine to allysine.

The Role of Lysyl Oxidase (LOX)

Lysyl oxidase (LOX), a copper-dependent amine oxidase, is the key enzyme responsible for the formation of allysine.[1] It is synthesized as a proenzyme and secreted into the extracellular space, where it is cleaved to its active form.[2] LOX catalyzes the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues in collagen and elastin (B1584352). This reaction consumes molecular oxygen and produces the corresponding aldehyde (allysine or hydroxyallysine), hydrogen peroxide, and ammonia.[3]

Spontaneous Cross-Link Formation

Once formed, the highly reactive aldehyde group of allysine spontaneously undergoes a series of condensation reactions with other allysine residues or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. These reactions do not require further enzymatic catalysis. The initial products are typically bifunctional cross-links, which can mature over time into more complex, stable, multivalent cross-links.

Two primary pathways for collagen cross-linking are initiated by LOX, one based on allysine and the other on hydroxyallysine.[4] The allysine pathway is predominant in tissues like skin and cornea.

Quantitative Data on Allysine and Lysyl Oxidase

The levels of allysine and the activity of lysyl oxidase are tightly regulated and vary significantly between different tissues and in pathological conditions. Increased allysine concentration is often associated with fibrotic diseases.[5]

| Parameter | Tissue/Condition | Quantitative Value | Reference |

| Allysine Concentration | Normal Mouse Lung | 80 ± 6 nmol/g | [5] |

| Fibrotic Mouse Lung (Bleomycin-induced) | 150 ± 16 nmol/g | [5] | |

| Lysyl Oxidase Activity | Normal Mouse Lung | (Baseline) | [6] |

| Fibrotic Mouse Lung (1 week post-bleomycin) | 4.5-fold increase vs. sham | [6] | |

| Fibrotic Mouse Lung (2 weeks post-bleomycin) | 3.4-fold increase vs. sham | [6] | |

| Lox-/- Mouse Skin Fibroblasts | ~80% reduction vs. Wild Type | [7] | |

| Lox-/- Mouse Aortic Smooth Muscle Cells | ~80% reduction vs. Wild Type | [7] |

Signaling Pathways Regulating Lysyl Oxidase and Allysine Formation

The expression and activity of lysyl oxidase are regulated by a complex network of signaling pathways, making it a key integration point for various physiological and pathological stimuli.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent profibrotic cytokine that upregulates LOX expression in various cell types, including granulosa cells and gingival fibroblasts.[8][9] This induction is mediated through both canonical Smad and non-Smad (e.g., JNK/AP-1) signaling pathways.[10][11] TGF-β1 has been shown to increase LOX enzyme activity and mRNA levels in a dose- and time-dependent manner.[9]

Caption: TGF-β signaling pathway regulating LOX expression.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Hypoxia is a key feature of many pathological microenvironments, including solid tumors and fibrotic tissues. The master regulator of the cellular response to hypoxia is HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of a wide range of target genes, including LOX.[12][13] The upregulation of LOX in hypoxic tumors is associated with increased collagen cross-linking, which can promote tumor stiffness and metastasis.

Caption: HIF-1α signaling pathway leading to LOX expression.

Follicle-Stimulating Hormone (FSH) Signaling

In the ovary, the regulation of ECM remodeling is crucial for follicular development. FSH has been shown to dose-dependently inhibit LOX mRNA expression and enzyme activity in rat granulosa cells.[14] This effect is mediated, at least in part, through the cAMP signaling pathway. This suggests a complex interplay of endocrine signals in the local regulation of collagen cross-linking during folliculogenesis.

Caption: FSH signaling pathway inhibiting LOX expression.

Experimental Protocols

Accurate quantification of allysine and lysyl oxidase activity, along with the characterization of collagen cross-links, is essential for research in this field.

Quantification of Allysine by High-Performance Liquid Chromatography (HPLC)

This method is based on the derivatization of allysine with a fluorescent tag, allowing for sensitive detection.

Principle: Allysine is reacted with sodium 2-naphthol-7-sulfonate during acid hydrolysis of the tissue sample. This reaction forms a stable, fluorescent bis-naphthol derivative of allysine, which can be separated and quantified by reverse-phase HPLC with fluorescence detection.[15][16]

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

In a high-pressure reaction tube, combine the tissue homogenate (e.g., 250 µL) with water, an internal standard (e.g., 100 µL of 4 mM fluorescein), 12 M HCl (to a final concentration of 6 M), and sodium 2-naphthol-7-sulfonate (e.g., 40 mg).[15]

-

-

Hydrolysis and Derivatization:

-

Seal the reaction tube and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the protein and derivatizes the allysine.[15]

-

-

Neutralization and Analysis:

-

Cool the reaction mixture and neutralize with 6 M NaOH.

-

Analyze the sample by reverse-phase HPLC with a fluorescence detector.

-

-

Chromatography Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an appropriate buffer (e.g., sodium acetate).

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the bis-naphthol derivative.

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal.

-

Calculate the allysine concentration in the sample based on the peak area relative to the standard curve and normalized to the internal standard and tissue weight.

-

Caption: Experimental workflow for HPLC quantification of allysine.

Measurement of Lysyl Oxidase Activity

Several commercial kits are available for the fluorometric determination of LOX activity.

Principle: These assays are typically based on the detection of hydrogen peroxide, a byproduct of the LOX-catalyzed reaction. A LOX substrate is oxidized by the enzyme, releasing H2O2, which is then detected by a probe in a horseradish peroxidase (HRP)-coupled reaction, generating a fluorescent signal.

Methodology (based on a generic fluorometric assay kit):

-

Sample Preparation:

-

Prepare cell culture supernatants or tissue extracts in the provided assay buffer.

-

-

Reaction Setup:

-

In a 96-well black plate, add the sample, positive control (recombinant LOX), and negative controls (sample with a LOX inhibitor like β-aminopropionitrile, BAPN).

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing the LOX substrate, developer, and fluorescent probe in assay buffer according to the kit's instructions.

-

-

Incubation and Measurement:

-

Add the reaction mix to each well.

-

Incubate at 37°C and measure the fluorescence kinetically (e.g., every 30-60 seconds for at least 60 minutes) using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control) from the sample readings.

-

Calculate the LOX activity based on the rate of fluorescence increase, often by comparison to a standard curve generated with a known amount of H2O2 or active LOX.

-

Analysis of Collagen Cross-Links by Mass Spectrometry (MS)

MS-based proteomics is a powerful tool for identifying and quantifying the specific types of cross-links in collagen.

Principle: Collagen is enzymatically digested into smaller peptides. The resulting peptide mixture, which contains cross-linked species, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass and fragmentation pattern of the cross-linked peptides allow for their identification and characterization.

Methodology:

-

Sample Preparation:

-

Purify collagen from the tissue of interest.

-

For immature, reducible cross-links, a reduction step with sodium borohydride (B1222165) (NaBH4) is necessary to stabilize the cross-links prior to analysis.

-

Digest the collagen with a specific protease, such as trypsin or bacterial collagenase.

-

-

LC-MS/MS Analysis:

-

Separate the peptide digest using reverse-phase liquid chromatography (e.g., using a C8 or C18 column).

-

The eluting peptides are introduced into the mass spectrometer.

-

Acquire data in a data-dependent manner, where the instrument automatically selects precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a collagen sequence database to identify the cross-linked peptides. The software must be capable of searching for modifications corresponding to the mass of the cross-linking moieties.

-

Quantification can be performed using label-free or label-based approaches.

-

Caption: Experimental workflow for mass spectrometry analysis of collagen cross-links.

Implications for Drug Development

The central role of the LOX-allysine axis in collagen cross-linking makes it a prime target for therapeutic intervention in diseases characterized by aberrant ECM remodeling.

-

Fibrotic Diseases: In conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma, excessive LOX activity leads to increased collagen deposition and cross-linking, resulting in tissue stiffening and organ dysfunction. Inhibitors of LOX are being investigated as potential anti-fibrotic agents.

-

Cancer: The tumor microenvironment is often characterized by a stiff, cross-linked ECM, which can promote tumor progression, invasion, and metastasis. LOX expression is frequently upregulated in hypoxic tumors and is associated with poor prognosis. Targeting LOX may therefore represent a strategy to modulate the tumor microenvironment and inhibit cancer spread.

-

Cardiovascular Disease: The mechanical properties of blood vessels are determined by the collagen and elastin content of their walls. Alterations in LOX-mediated cross-linking can contribute to aortic aneurysms and atherosclerosis.

Conclusion

Allysine is a pivotal, albeit transient, molecule in the biosynthesis of collagen. Its formation, tightly regulated by the enzyme lysyl oxidase and a network of signaling pathways, initiates the essential process of collagen cross-linking. This process is fundamental to the structural integrity and function of all connective tissues. The methodologies detailed in this guide provide a robust framework for the quantitative analysis of allysine and its enzymatic machinery, which is critical for advancing our understanding of collagen biology and for the development of novel therapeutics targeting diseases of the extracellular matrix. Further research into the intricate regulation of allysine formation and the diverse chemistry of its subsequent cross-linking reactions will continue to unveil new opportunities for therapeutic intervention.

References

- 1. Lysyl Oxidase: Its Diversity in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. LOXL2 upregulates hypoxia-inducible factor-1α signaling through Snail-FBP1 axis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Molecular imaging of oxidized collagen quantifies pulmonary and hepatic fibrogenesis [insight.jci.org]

- 7. Lysyl Oxidase Is Essential for Normal Development and Function of the Respiratory System and for the Integrity of Elastic and Collagen Fibers in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. Regulation of lysyl oxidase, collagen, and connective tissue growth factor by TGF-beta1 and detection in human gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. raybiotech.com [raybiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Allysine's Function in Elastin Cross-Linking Mechanisms: A Technical Guide

Executive Summary: Elastin (B1584352), the protein responsible for the resilience of tissues such as blood vessels, lungs, and skin, derives its remarkable properties from a highly stable, covalently cross-linked network. The formation of this network is critically dependent on the enzymatic conversion of lysine (B10760008) residues to the reactive aldehyde, allysine. This technical guide provides an in-depth examination of the biochemical mechanisms underpinning allysine formation and its subsequent role in the complex cascade of elastin cross-linking. It details the enzymatic action of the lysyl oxidase (LOX) family, the spontaneous condensation reactions leading to unique polyfunctional cross-links like desmosine (B133005) and isodesmosine (B1214917), and the experimental protocols used to investigate these processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of extracellular matrix biology, connective tissue disorders, and the development of therapeutics targeting matrix-remodeling pathways.

Introduction to Elastin and Elastic Fibers

Elastic fibers are essential components of the extracellular matrix (ECM), providing elasticity and recoil to tissues that undergo repeated deformation.[1][2][3] These fibers consist of a central core of amorphous elastin surrounded by a scaffold of fibrillin-rich microfibrils.[4] The functional properties of elastin are not inherent to its soluble precursor, tropoelastin, but are conferred through an extensive process of intermolecular cross-linking that renders the protein insoluble and exceptionally stable.[1][5] This process, known as elastogenesis, is initiated by a single, critical enzymatic step: the formation of allysine.

The Pivotal Role of Allysine in Elastogenesis

Allysine, or α-aminoadipic acid-δ-semialdehyde, is the aldehyde derivative of the amino acid lysine. It is not incorporated into tropoelastin during protein synthesis but is formed post-translationally in the extracellular space.[1][6] The aldehyde functional group of allysine is highly reactive and serves as the precursor for all subsequent cross-linking reactions.[7] This reactivity allows allysine residues on adjacent tropoelastin molecules to spontaneously condense, forming a variety of bifunctional and tetrafunctional covalent cross-links that lock the monomers into a durable, elastic polymer.[6][8][9] The conversion of lysine to allysine is therefore the rate-limiting and essential first step in the formation of mature, functional elastin.[10]

Enzymatic Formation of Allysine by Lysyl Oxidase (LOX)

The conversion of specific peptidyl lysine residues to allysine is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[11][12][13] This reaction is an oxidative deamination, where the ε-amino group of a lysine side chain is removed and replaced with an aldehyde group.[1][14]

The Lysyl Oxidase (LOX) Family

The LOX family in mammals consists of five homologous enzymes: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[8] While all members share a conserved C-terminal catalytic domain responsible for the oxidase activity, they differ in their N-terminal regions, which are thought to influence substrate specificity and localization.[15] Both LOX and LOXL2 have been shown to mediate the cross-linking of tropoelastin.[15] The enzyme's activity is dependent on a copper cofactor and a lysine tyrosylquinone (LTQ) cofactor, which are essential for its catalytic function.[14]

Biochemical Mechanism of Oxidative Deamination

The LOX-catalyzed reaction involves the oxidation of the ε-amino group of a lysine residue within specific domains of the tropoelastin molecule.[6][16] This process consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts.[4]

Reaction: Peptidyl-Lysine + O₂ + H₂O → Peptidyl-Allysine + H₂O₂ + NH₃

Deficiencies in LOX activity, whether due to genetic mutations, copper deficiency, or chemical inhibition, lead to impaired elastin cross-linking, resulting in connective tissue disorders characterized by decreased tissue elasticity, such as aortic aneurysms.[8][14][17][18]

Spontaneous Cross-Link Formation

Following the enzymatic formation of allysine, the subsequent cross-linking reactions occur spontaneously and do not require further enzymatic catalysis.[4][6][13] The reactive aldehyde groups of allysine residues condense with each other or with unmodified ε-amino groups of lysine residues on adjacent tropoelastin chains.[8][9]

Formation of Bifunctional Cross-Links

The initial condensations form bifunctional cross-links:

-

Allysine Aldol (B89426): Formed from the aldol condensation of two allysine residues.[1][5][9]

-

Dehydrolysinonorleucine: Formed via a Schiff base reaction between one allysine residue and one unmodified lysine residue.[1][4] This can be reduced to the more stable lysinonorleucine.[1]

Formation of Tetrafunctional Cross-Links: Desmosine and Isodesmosine

The hallmark cross-links of mature elastin are the tetrafunctional, pyridinium (B92312) ring-containing amino acids, desmosine and its isomer, isodesmosine.[9][19] These unique structures are formed from the condensation of three allysine residues and one unmodified lysine residue.[1][9][16] The formation of these complex, multi-way linkages is responsible for creating the highly interconnected and stable three-dimensional network that gives elastin its characteristic ability to stretch and recoil without degradation.[8] Desmosine and isodesmosine are exclusive to elastin, making them valuable biomarkers for elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[19]

Visualization of the Elastin Cross-Linking Pathway

The hierarchical process of elastin cross-linking, initiated by allysine formation, is a cascade of enzymatic and spontaneous chemical reactions.

Caption: The enzymatic and spontaneous reactions leading from tropoelastin to a mature cross-linked network.

Quantitative Analysis of Elastin Cross-Links

The quantification of desmosine (Des) and isodesmosine (isoDes) provides a direct measure of the extent of elastin cross-linking and can be used to assess elastin content in tissues. The levels of these cross-links vary between different tissues, reflecting their unique mechanical requirements.

| Tissue Source | Animal Model | Desmosine + Isodesmosine Level (pmol/mg tissue) | Citation |

| Lung | Wild-type Mouse | 14.2 ± 1.1 | [20] |

| Heart | Wild-type Mouse | 13.5 ± 0.9 | [20] |

| Kidney | Wild-type Mouse | 9.0 ± 0.8 | [20] |

| Liver | Wild-type Mouse | 0.4 ± 0.1 | [20] |

| Aorta | Rabbit | Varies (used for method comparison) | [21] |

| Aorta | Human | Varies (used for method comparison) | [21] |

Table 1: Representative levels of desmosine cross-links in various murine tissues, quantified by cation exchange HPLC. Data are presented as mean ± SEM.

Experimental Protocols for Studying Elastin Cross-Linking

Investigating the allysine-dependent cross-linking of elastin requires specialized biochemical assays. The following sections detail the core methodologies for measuring the activity of the initiating enzyme, LOX, and for quantifying the final cross-link products.

Protocol for Lysyl Oxidase (LOX) Activity Assay (Fluorometric, Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidative deamination of a substrate. The H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction with Amplex Red, which generates the highly fluorescent product, resorufin.[22][23] This method is more sensitive than many traditional assays and avoids the use of radioactive substrates.[22][23]

1. Sample Preparation:

-

Tissues: Homogenize small tissue samples in a high-salt buffer (e.g., 4 M urea, 50 mM sodium borate, pH 8.2) to extract LOX, which has a strong affinity for ECM components.[22] Centrifuge to remove insoluble debris.

-

Cell Cultures: Collect conditioned media or lyse cell layers with the urea-based extraction buffer.[22]

2. Reaction Mixture Preparation (per well of a 96-well plate):

-

Prepare a reaction buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2).

-

Prepare a working solution containing:

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

A suitable LOX substrate (e.g., 1,5-diaminopentane).[23]

-

-

Add the prepared working solution to each well.

3. Assay Procedure:

-

Add the extracted enzyme sample (or purified LOX standard) to the appropriate wells to initiate the reaction.

-

Include a negative control with a specific LOX inhibitor, such as β-aminopropionitrile (BAPN), to confirm that the measured activity is specific to LOX.[14][24]

-

Incubate the plate at 37°C, protected from light.

4. Data Acquisition and Analysis:

-

Measure the fluorescence in a microplate reader at excitation/emission wavelengths of approximately 540/590 nm.

-

Take readings kinetically over a period of 30-60 minutes.

-

Calculate the rate of reaction (fluorescence units per minute).

-

Determine the specific activity by normalizing the rate to the amount of protein in the sample (e.g., in nmol of H₂O₂/min/mg protein), using a standard curve generated with known concentrations of H₂O₂.[22]

Protocol for Quantification of Desmosine and Isodesmosine via HPLC

This method is the gold standard for accurately quantifying the mature elastin cross-links, desmosine and isodesmosine, from biological samples.[19][20][25]

1. Sample Preparation and Hydrolysis:

-

Obtain tissue samples (e.g., aorta, lung) or isolated elastin.

-

To liberate the amino acids, perform acid hydrolysis by incubating the sample in 6 N HCl at 110°C for 16-24 hours.[11][26]

-

After hydrolysis, dry the samples completely (e.g., using a vacuum centrifuge) to remove the acid.

-

Reconstitute the dried residue in a suitable HPLC injection buffer.[11]

2. Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC).

-

Column: A cation-exchange column is typically used to separate the positively charged amino acids.[20][25][26]

-

Mobile Phase: Use a salt gradient (e.g., with a sodium citrate (B86180) buffer system) to elute the amino acids from the column. The precise gradient will depend on the specific column and system used.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[25]

3. Detection and Quantification:

-

UV Detection: Desmosine and isodesmosine have characteristic UV absorbance spectra, with a major peak around 268 nm, which can be used for detection and quantification.[19][20]

-

Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer. Monitor for the specific mass-to-charge ratio (m/z) of the molecular ions (m/z 526 for both isomers) and their characteristic fragment ions for selected reaction monitoring (SRM).[19][26]

-

Quantification: Calculate the concentration of desmosine and isodesmosine in the sample by comparing the peak areas to those of known quantities of purified standards run under the same conditions.[25]

Visualization of Experimental Workflows

Visualizing the logical flow of experimental protocols can clarify complex multi-step procedures for researchers.

Caption: A step-by-step workflow for the measurement of lysyl oxidase activity using a fluorometric assay.

Caption: The process for isolating and quantifying elastin cross-links from biological samples via HPLC.

Implications for Disease and Drug Development

The critical role of the allysine pathway in matrix stability makes it a key area of interest for pathology and pharmacology.

-

Genetic Diseases: Mutations in the elastin gene (ELN) can lead to diseases like Autosomal Dominant Cutis Laxa (ADCL) and Supravalvular Aortic Stenosis (SVAS), where impaired elastic fiber formation weakens connective tissues.[2][3][27]

-

Pathological Remodeling: Dysregulation of LOX activity is implicated in diseases involving abnormal ECM remodeling. Increased LOX activity can contribute to the stiffening of tissues in fibrosis and chronic kidney disease.[12][28]

-

Therapeutic Targeting: The development of lysyl oxidase inhibitors is an active area of research for diseases characterized by excessive cross-linking and tissue stiffening, including fibrosis and certain cancers.[12][29] By blocking the initial formation of allysine, these inhibitors can prevent the downstream cascade of collagen and elastin cross-linking, potentially reducing tissue rigidity.[12]

Conclusion

The conversion of lysine to allysine by lysyl oxidase is the foundational event in the assembly of a functional elastin matrix. This single enzymatic step initiates a series of spontaneous chemical reactions that culminate in a uniquely stable and resilient biopolymer. Understanding the intricacies of this pathway, from the enzymes involved to the final cross-link structures, is fundamental for researchers in matrix biology. The quantitative and methodological frameworks presented in this guide provide the necessary tools to investigate this process, paving the way for a deeper understanding of connective tissue physiology and the development of novel therapeutics for a range of matrix-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Elastin-Driven Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Elastin cross-linking by lysyl oxidase [reactome.org]

- 7. Elastic fiber - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Desmosine - Wikipedia [en.wikipedia.org]

- 10. Allysine modifications perturb tropoelastin structure and mobility on a local and global scale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysyl Oxidase Enhances Elastin Synthesis and Matrix Formation by Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 13. annualreviews.org [annualreviews.org]

- 14. Lysyl Oxidase Enhances the Deposition of Tropoelastin through the Catalysis of Tropoelastin Molecules on the Cell Surface [jstage.jst.go.jp]

- 15. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A sex-linked defect in the cross-linking of collagen and elastin associated with the mottled locus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A SEX-LINKED DEFECT IN THE CROSS-LINKING OF COLLAGEN AND ELASTIN ASSOCIATED WITH THE MOTTLED LOCUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cation exchange HPLC analysis of desmosines in elastin hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of ELISA and HPLC for the determination of desmosine or isodesmosine in aortic tissue elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. ELN gene: MedlinePlus Genetics [medlineplus.gov]

- 28. journals.physiology.org [journals.physiology.org]

- 29. lysyl oxidase inhibitor: Topics by Science.gov [science.gov]

The Enzymatic Pathway of Allysine Formation by Lysyl Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl oxidase (LOX) is a critical copper-dependent enzyme responsible for the post-translational modification of lysine (B10760008) residues in extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352). Through the oxidative deamination of the ε-amino group of lysine, LOX generates the highly reactive aldehyde, allysine. This enzymatic conversion is the rate-limiting step in the formation of covalent cross-links that are essential for the structural integrity, tensile strength, and elasticity of connective tissues. Dysregulation of lysyl oxidase activity is implicated in a range of pathologies, including fibrosis, cancer metastasis, and cardiovascular diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic pathway of allysine formation, including the structure and function of lysyl oxidase, its catalytic mechanism, quantitative kinetic data, and detailed experimental protocols for its study. Furthermore, we explore the regulation of LOX expression, with a focus on the TGF-β signaling pathway, and present methods for the detection and quantification of its product, allysine.

Introduction to Lysyl Oxidase and Allysine Formation

Lysyl oxidase (LOX), or protein-lysine 6-oxidase, is a secreted enzyme that plays a pivotal role in the maturation and stabilization of the extracellular matrix.[1][2] The primary function of LOX is to catalyze the conversion of peptidyl lysine residues into peptidyl α-aminoadipic-δ-semialdehyde, commonly known as allysine.[3][4] This process of oxidative deamination is a crucial post-translational modification that introduces reactive aldehyde groups into collagen and elastin precursors.[5][6]

The formation of allysine is the initial and rate-limiting step in the complex process of collagen and elastin cross-linking.[7] The aldehyde group of allysine is highly reactive and can spontaneously condense with the ε-amino group of other lysine or hydroxylysine residues on adjacent protein chains, forming Schiff base intermediates. These intermediates can then undergo further reactions to form stable, covalent cross-links, such as pyridinoline (B42742) in collagen and desmosine (B133005) in elastin.[5][7] These cross-links are indispensable for the biomechanical properties of tissues, providing tensile strength to collagen fibrils and elasticity to elastin fibers.[3][7]

Given its central role in ECM remodeling, the activity of lysyl oxidase is tightly regulated. However, aberrant LOX activity is a hallmark of numerous diseases. Increased LOX expression and activity contribute to the excessive collagen deposition and tissue stiffening characteristic of fibrotic diseases and the tumor microenvironment, promoting cancer progression and metastasis.[3] Conversely, inhibition of LOX can lead to conditions like osteolathyrism, characterized by weakened connective tissues.[2] This dual role of LOX in health and disease underscores its importance as a subject of research and a target for drug development.

Structure and Catalytic Site of Lysyl Oxidase

The human lysyl oxidase is encoded by the LOX gene and is synthesized as a proenzyme that undergoes post-translational modifications and proteolytic processing to become a mature, active enzyme of approximately 32 kDa.[1] The catalytic activity of LOX is dependent on two essential cofactors: a copper ion (Cu²⁺) and a unique, covalently bound quinone cofactor known as lysyl tyrosylquinone (LTQ).[1][5]

The active site of lysyl oxidase contains the Cu²⁺ ion, which is coordinated by three histidine residues.[1] The copper ion is crucial for the catalytic cycle, likely participating in the redox reactions involved in the oxidation of the lysine substrate and the subsequent reduction of molecular oxygen.[1][3]

The LTQ cofactor is formed through an unusual post-translational modification involving the cross-linking of a specific tyrosine and lysine residue within the enzyme's polypeptide chain.[1][5] This cofactor is essential for the catalytic mechanism, directly participating in the oxidative deamination of the lysine substrate.[1]

The Enzymatic Mechanism of Allysine Formation

The conversion of a peptidyl lysine to allysine by lysyl oxidase follows a ping-pong mechanism.[8] The catalytic cycle can be broken down into two main stages: the reductive half-reaction where the lysine substrate is oxidized, and the oxidative half-reaction where the enzyme is regenerated.

Reductive Half-Reaction:

-

Substrate Binding: A peptidyl lysine residue of a collagen or elastin molecule binds to the active site of lysyl oxidase.

-

Schiff Base Formation: The ε-amino group of the lysine residue forms a Schiff base intermediate with the C5 carbonyl group of the LTQ cofactor.[1]

-

Proton Abstraction and Tautomerization: A proton is abstracted from the Cε of the lysine side chain, leading to tautomerization and the formation of a new imine.[1]

-

Hydrolysis and Product Release: The imine is hydrolyzed, releasing the product, allysine, which now contains an aldehyde group. The LTQ cofactor is now in a reduced, aminophenol form.[1]

Oxidative Half-Reaction:

-

Oxygen Binding and Oxidation: Molecular oxygen binds to the reduced enzyme-cofactor complex. The reduced LTQ cofactor is re-oxidized back to its quinone form.

-

Formation of Byproducts: In the process of re-oxidation, molecular oxygen is reduced, leading to the formation of hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts.[1]

-

Enzyme Regeneration: The enzyme is now regenerated and ready to catalyze another reaction cycle.

Mandatory Visualization:

References

- 1. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 2. Lysyl Oxidase: Its Diversity in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties and function of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Introduction to Lysyl Oxidase and Its Quantification | AAT Bioquest [aatbio.com]

- 5. Collagen cross-linking. Purification and substrate specificity of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drinkharlo.com [drinkharlo.com]

- 7. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Crossroads of Strength: A Technical Guide to the Biological Significance of Allysine in Connective Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allysine, a critical aldehyde derivative of lysine (B10760008), stands as a central molecule in the biology of connective tissue. Formed through the enzymatic action of lysyl oxidase (LOX), allysine is the foundational precursor for the covalent cross-links that impart tensile strength and elasticity to extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352). Dysregulation of allysine formation is implicated in a host of pathological conditions, ranging from fibrotic diseases to cancer metastasis, making the allysine pathway a compelling target for therapeutic intervention. This guide provides an in-depth examination of the biosynthesis of allysine, its crucial role in collagen and elastin cross-linking, the signaling pathways governing its production, and its significance in disease. Detailed experimental protocols for the quantification of allysine, LOX activity, and ECM cross-links are provided to facilitate further research in this vital area.

Introduction: The Molecular Architect of Tissue Integrity

The structural integrity and mechanical properties of connective tissues are fundamentally dependent on the intricate network of the extracellular matrix (ECM). At the heart of this network are the fibrillar proteins collagen and elastin, whose stability and function are dictated by a series of post-translational modifications. Among the most critical of these is the formation of covalent intermolecular cross-links, a process initiated by the oxidative deamination of specific lysine and hydroxylysine residues. This reaction, catalyzed by the copper-dependent enzyme lysyl oxidase (LOX), converts the ε-amino group of lysine into a reactive aldehyde group, forming a residue known as allysine (α-aminoadipic-δ-semialdehyde).[1][2]

Allysine residues are highly reactive and spontaneously undergo condensation reactions with other allysines or with unmodified lysine residues on adjacent collagen or elastin molecules.[3] This process gives rise to a diverse array of stable, covalent cross-links that are indispensable for the structural integrity of collagen fibrils and the elasticity of elastin fibers.[1][4] Consequently, the regulation of allysine synthesis and its subsequent reactions is paramount for maintaining connective tissue homeostasis.

The Allysine Biosynthetic Pathway

The formation of allysine is the rate-limiting enzymatic step in ECM cross-linking. It is a multi-stage process involving the synthesis and secretion of the inactive proenzyme, pro-LOX, followed by its extracellular activation.

Lysyl Oxidase (LOX) Synthesis and Activation

Lysyl oxidase is synthesized as an inactive ~50 kDa N-glycosylated proenzyme (pro-LOX) that is secreted into the extracellular space.[1][3] For LOX to become catalytically active, it must undergo proteolytic cleavage. This processing is primarily carried out by Bone Morphogenetic Protein-1 (BMP-1) and related metalloproteinases, which cleave the N-terminal propeptide, releasing the ~18 kDa LOX propeptide (LOX-PP) and the mature, active ~32 kDa LOX enzyme.[1][2][5] While the propeptide of LOX must be cleaved for activation, other members of the LOX family, such as LOXL2, LOXL3, and LOXL4, appear to be active in both their processed and non-processed forms.[3]

The Catalytic Reaction: From Lysine to Allysine

Once activated, LOX, a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of lysine residues within collagen and elastin polypeptides.[6] This reaction requires molecular oxygen and produces allysine, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃) as byproducts.[7]

The Role of Allysine in ECM Cross-Linking

The aldehyde group of allysine is the key functional moiety that drives the spontaneous formation of a variety of bifunctional, trifunctional, and tetrafunctional cross-links, which differ between collagen and elastin.

Collagen Cross-Linking

In collagen, two primary cross-linking pathways exist, one initiated by allysine and the other by its hydroxylated counterpart, hydroxyallysine. The allysine pathway is predominant in tissues like skin and cornea.[8][9]

-

Aldol (B89426) Condensation: Two allysine residues on adjacent collagen molecules can undergo an aldol condensation reaction to form a bifunctional cross-link known as the allysine aldol .[10]

-

Schiff Base Formation: An allysine residue can react with the ε-amino group of a lysine or hydroxylysine residue to form an unstable Schiff base (aldimine), which can later mature into more stable cross-links.[11]

-

Mature Cross-Links: In some tissues, these initial cross-links can mature into more complex structures. For instance, the previously accepted mature cross-link, histidinohydroxylysinonorleucine (HHL), is now understood to be a laboratory artifact of acid hydrolysis, with telopeptide aldol dimerization being the primary stable cross-linking mechanism in the allysine pathway.[9][10]

Elastin Cross-Linking

The cross-linking in elastin is more extensive and leads to the formation of unique, highly stable tetrafunctional cross-links called desmosine (B133005) and isodesmosine (B1214917) . These structures are responsible for the remarkable elasticity and resilience of tissues like the aorta, lungs, and skin.[4][12] The formation pathway involves the condensation of three allysine residues and one unmodified lysine residue.[13][14] This process creates a highly interconnected and durable elastic fiber network.

Regulation of Allysine Synthesis: Signaling Pathways

The expression and activity of lysyl oxidase, and thus the production of allysine, are tightly regulated by a variety of signaling molecules, with Transforming Growth Factor-β (TGF-β) playing a central role, particularly in the context of fibrosis.

The TGF-β Signaling Pathway

TGF-β is a potent inducer of LOX expression in numerous cell types.[10][11] This induction occurs through both canonical (Smad-dependent) and non-canonical signaling pathways.

-

Canonical Pathway: Upon TGF-β binding to its receptor, Smad2 and Smad3 are phosphorylated. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase LOX gene expression.[10][11]

-

Non-Canonical Pathways: TGF-β can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (p38 MAPK), JNK, and ERK1/2 pathways, which converge to promote LOX expression.[10] In some contexts, a feedback loop exists where LOX activity can, in turn, modulate TGF-β signaling.[8][10]

Allysine in Health and Disease

The precise control of allysine levels is critical for tissue health. Both insufficient and excessive allysine formation lead to significant pathology.

-

Deficiency: Reduced LOX activity, leading to decreased allysine and cross-linking, results in connective tissue disorders characterized by fragile tissues. For example, inhibition of LOX by β-aminopropionitrile (BAPN) causes osteolathyrism, a condition marked by skeletal deformities and aortic aneurysms.[12][15]

-

Excess: Overexpression and elevated activity of LOX are hallmarks of fibrotic diseases, including pulmonary, liver, and cardiac fibrosis.[12][16] The excessive cross-linking of collagen leads to tissue stiffening and organ dysfunction. In cancer, elevated LOX expression contributes to the formation of a stiff, fibrotic tumor microenvironment that promotes tumor cell invasion and metastasis.[12][17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to allysine, LOX activity, and ECM cross-links.

Table 1: Allysine and Cross-Link Concentrations in Tissues

| Analyte | Tissue | Species | Condition | Concentration | Reference(s) |

| Allysine | Lung | Mouse | Healthy | Baseline | [6] |

| Allysine | Lung | Mouse | Fibrotic (Bleomycin-induced) | 2.5-fold increase vs. healthy | [6] |

| Isodesmosine (IDE) | Lung | Rat (Wistar Kyoto) | Healthy | 191.6 ± 54.5 nmol/g dry tissue | [19] |

| Desmosine (DES) | Lung | Rat (Wistar Kyoto) | Healthy | 184.0 ± 39.3 nmol/g dry tissue | [19] |

| Desmosines | Lung | Mouse (C57BL/6J) | Healthy | ~1400 pmol/mg tissue | [4] |

| Desmosines | Heart | Mouse (C57BL/6J) | Healthy | ~1400 pmol/mg tissue | [4] |

| Desmosines | Liver | Mouse (C57BL/6J) | Healthy | ~200 pmol/mg tissue | [4] |

Table 2: Lysyl Oxidase (LOX) Activity and Inhibition

| Parameter | Enzyme/System | Inhibitor | Value | Reference(s) |

| IC₅₀ | Lysyl Oxidase (in vitro) | β-aminopropionitrile (BAPN) | <50 µM | [15][20] |

| IC₅₀ | Lysyl Oxidase (in vitro) | β-aminopropionitrile (BAPN) | ~10 µM | [21] |

| IC₅₀ | LOXL2 (in vitro, 2h preincubation) | β-aminopropionitrile (BAPN) | 66 nM | [22] |

| IC₅₀ | LOXL2 (in human whole blood) | β-aminopropionitrile (BAPN) | 396 nM | [22] |

| Activity | Liver Homogenates | - | Increased at 6 weeks in CCl₄-induced fibrosis | [16] |

Experimental Protocols

Quantification of Allysine by HPLC

This protocol is adapted from a high-sensitivity method using a fluorescent naphthol derivative.[6][7]

Workflow Diagram

Methodology

-

Sample Preparation: Homogenize a known weight of tissue (e.g., 10-25 mg) in water.

-

Hydrolysis and Derivatization:

-

To the tissue homogenate in a high-pressure reaction tube, add 6M HCl.

-

Add the derivatizing agent, sodium 2-naphthol-7-sulfonate (e.g., 40 mg).

-

Seal the tube and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the tissue proteins and reacts allysine with the naphthol sulfonate to form a stable, fluorescent bis-naphthol derivative (AL-NP).

-

-

Neutralization: Cool the reaction solution and neutralize with 6M NaOH.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the AL-NP derivative.

-

Flow Rate: ~1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the AL-NP derivative.

-

Quantification: Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal (B89532) subjected to the same derivatization procedure. Calculate the concentration in the tissue sample based on the peak area relative to the standard curve. A detection limit as low as 0.02 pmol can be achieved with this method.[6]

-

Fluorometric Assay for Lysyl Oxidase (LOX) Activity

This protocol is based on commercially available kits that measure the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidation.[23][24][25]

Workflow Diagram

Methodology

-

Sample Preparation: Prepare samples (e.g., concentrated cell culture media, purified enzyme, or tissue extracts) in the provided assay buffer. Include a negative control by treating a sample aliquot with a specific LOX inhibitor (e.g., BAPN).

-

Reaction Mix Preparation: Prepare a working solution containing a LOX substrate (e.g., 1,5-diaminopentane or a proprietary substrate), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or a proprietary red fluorescence substrate).

-

Assay Procedure (96-well plate format):

-

Add 50 µL of sample, standard, or control to each well of a black, clear-bottom 96-well plate.

-

Add 50 µL of the Reaction Mix to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 30-60 seconds.

-

Excitation/Emission: ~535-540 nm / ~587-590 nm.

-

-

Calculation:

-

Subtract the fluorescence reading of the inhibitor-treated negative control from the sample readings to correct for non-specific signal.

-

Determine the rate of fluorescence increase (slope) from the linear portion of the reaction curve.

-

Calculate the LOX activity relative to a standard curve generated with a known concentration of H₂O₂ or a LOX positive control.

-

Quantification of Collagen and Elastin Cross-Links by LC-MS/MS

This protocol provides a general framework for the analysis of mature cross-links like desmosine (DES), isodesmosine (IDE), and pyridinoline (B42742) (Pyr).[13][26][27][28]

Methodology

-

Sample Preparation:

-

Lyophilize and weigh a tissue sample (e.g., 5 mg).

-

For immature cross-links (optional): Reduce the sample with sodium borohydride (B1222165) (NaBH₄) to stabilize the aldimine bonds.

-

Hydrolysis: Hydrolyze the sample in 6N HCl at ~110°C for 18-24 hours.

-

Enrichment: Dry the hydrolysate and enrich the cross-links using a solid-phase extraction method, such as flash cellulose (B213188) chromatography.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for separating small, polar analytes, such as a cation exchange or HILIC column.

-

Mobile Phase: Typically involves an aqueous phase with an ion-pairing agent (e.g., pentafluoropropionic acid for ion-pair LC) or a high organic content (for HILIC), and an organic phase like acetonitrile, with an appropriate acid modifier (e.g., formic acid).

-

Mass Spectrometry:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Perform analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

Monitor specific precursor-to-product ion transitions for each cross-link analyte (e.g., DES, IDE, Pyr).

-

-

-

Quantification:

-

Generate calibration curves for each analyte using certified standards.

-

Use a stable isotope-labeled internal standard for the most accurate quantification.

-

Normalize the results to the initial dry weight of the tissue or to the total collagen content (determined by a hydroxyproline (B1673980) assay).

-

Conclusion and Future Directions

Allysine is a linchpin in the formation and maintenance of healthy connective tissue. Its synthesis via lysyl oxidase and subsequent participation in cross-linking reactions are fundamental to the mechanical properties of the ECM. The strong association of dysregulated LOX activity and allysine formation with fibrosis and cancer progression has solidified this pathway as a high-value target for drug development. The methodologies detailed in this guide provide a robust framework for researchers to quantitatively investigate the role of allysine in various physiological and pathological states. Future research will likely focus on developing isoform-specific LOX inhibitors to achieve more targeted therapeutic effects and on elucidating the non-canonical, signaling functions of the LOX family, further unraveling the complex biological significance of this critical pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Lysyl Oxidase Propeptide in Secretion and Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional importance of lysyl oxidase family propeptide regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cation exchange HPLC analysis of desmosines in elastin hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of lysyl oxidase propeptide in secretion and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical and immunochemical study of lysyl oxidase in experimental hepatic fibrosis in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Quantification of elastin cross-linking amino acids, desmosine and isodesmosine, in hydrolysates of rat lung by ion-pair liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 28. biorxiv.org [biorxiv.org]

The Role of Allysine in the Pathogenesis of Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction, contributing to a significant burden of disease worldwide. A critical and often underappreciated player in the stiffening and stabilization of the fibrotic ECM is allysine. This aldehyde derivative of lysine (B10760008), formed through the enzymatic action of lysyl oxidases (LOX), is the foundational precursor for the covalent cross-linking of collagen and elastin (B1584352). This technical guide provides an in-depth exploration of allysine's central role in the pathogenesis of fibrosis. We will delve into the molecular mechanisms of allysine formation, its function in mediating ECM cross-linking, and the signaling pathways that regulate its production. Furthermore, this guide will present quantitative data on allysine and LOX family enzyme levels in various fibrotic diseases, detail key experimental protocols for their study, and outline a preclinical workflow for the evaluation of therapeutic agents targeting the allysine pathway.

Introduction: The Molecular Scaffolding of Fibrosis

Fibrosis is the final common pathway of numerous chronic inflammatory and injurious processes affecting virtually every organ system, including the lungs, liver, heart, kidneys, and skin. The hallmark of fibrosis is the relentless accumulation of ECM components, primarily fibrillar collagens, which disrupts normal tissue architecture and function. While the synthesis of new collagen is a key driver, the subsequent modification of this collagen through cross-linking is what imparts the characteristic stiffness and resistance to degradation of fibrotic tissue.

At the heart of this cross-linking process lies allysine. Formed from peptidyl lysine residues within collagen and elastin molecules, allysine's reactive aldehyde group initiates a series of spontaneous condensation reactions with other allysine residues or with the ε-amino groups of lysine or hydroxylysine residues on adjacent molecules. This creates a complex network of covalent bonds that mechanically stabilizes the ECM, leading to increased tissue stiffness and contributing to the perpetuation of the fibrotic cascade. The enzymatic conversion of lysine to allysine is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1]

The Lysyl Oxidase (LOX) Family: Master Regulators of Allysine Formation

The LOX family consists of five members: LOX and four LOX-like proteins (LOXL1-4).[2] These enzymes are synthesized as inactive proenzymes and secreted into the extracellular space where they undergo proteolytic processing to become active. The catalytic domain is highly conserved across the family and contains a copper-binding site and a lysyl tyrosylquinone (LTQ) cofactor, which are essential for their enzymatic activity.[2]

In the context of fibrosis, the expression and activity of several LOX family members are significantly upregulated.[2][3] This leads to an overproduction of allysine and, consequently, excessive collagen cross-linking, which is a defining feature of fibrotic tissue.[4]

Quantitative Data: Allysine and LOX Family Members in Fibrotic Diseases

The quantification of allysine and the expression levels of LOX family enzymes serve as critical biomarkers for assessing the progression and severity of fibrosis. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Allysine Concentration in Healthy vs. Fibrotic Tissues

| Tissue Type | Species | Condition | Allysine Concentration | Fold Change | Reference(s) |

| Lung | Mouse | Healthy | 80 ± 6 nmol/g tissue | - | [4] |

| Lung | Mouse | Bleomycin-induced fibrosis | 150 ± 16 nmol/g tissue | ~1.9x | [4] |

Table 2: Upregulation of LOX and LOXL mRNA and Protein in Fibrotic Tissues

| Gene/Protein | Fibrotic Disease | Tissue/Cell Type | Method | Fold Change/Observation | Reference(s) |

| LOX mRNA | Systemic Sclerosis (SSc) | Lung Fibroblasts | qPCR | Increased vs. Healthy Controls & IPF | [4] |

| LOX Protein | Systemic Sclerosis (SSc) | Lung Fibroblasts | Western Blot | Increased vs. Healthy Controls & IPF | [4] |

| LOX mRNA | Bleomycin-induced fibrosis | Mouse Lung | qPCR | 2.8-fold increase at day 10 | [5] |

| LOX Protein | Scleroderma | Skin | Immunohistochemistry | Increased expression | [5] |

| LOXL1 mRNA | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Microarray | Increased vs. Healthy Controls | [5] |

| LOXL2 mRNA | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Microarray | Increased vs. Healthy Controls | [5] |

| LOXL2 Protein | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Immunohistochemistry | Detected in fibroblastic foci | [6] |

| LOXL2 Protein | Heart Failure | Human Heart Tissue | Immunohistochemistry | High expression in areas of interstitial fibrosis | [3] |

| LOXL2 Protein | Liver Fibrosis | Human Liver | Immunohistochemistry | Strongly induced in fibrotic septa | [7] |

Table 3: Circulating Levels of LOX/LOXL2 in Fibrotic Diseases

| Analyte | Disease | Fluid | Observation | Reference(s) |

| LOX | Bleomycin-induced pulmonary fibrosis (mouse) | Serum | Significantly higher than controls | [8] |

| LOXL2 | Heart Failure | Serum | Elevated in patients | [3][9] |

| LOXL2 | Idiopathic Pulmonary Fibrosis (IPF) | Serum | Associated with disease progression | [3] |

| LOX | Systemic Sclerosis (SSc) | Serum | Higher levels compared to healthy controls | [10] |

Signaling Pathways Regulating Allysine Formation

The expression and activity of LOX family enzymes are tightly regulated by a complex network of signaling pathways that are often dysregulated in fibrosis.

Transforming Growth Factor-β (TGF-β)/Smad Signaling

The TGF-β/Smad pathway is a master regulator of fibrosis.[11] TGF-β1, a potent profibrotic cytokine, induces the expression of multiple LOX family members, thereby increasing allysine production and collagen cross-linking.[12]

References

- 1. abcam.com [abcam.com]

- 2. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment [scholarworks.indianapolis.iu.edu]

- 3. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Evidence of 5-lipoxygenase overexpression in the skin of patients with systemic sclerosis: a newly identified pathway to skin inflammation in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gut.bmj.com [gut.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Serum lysyl oxidase concentration increases in long-standing systemic sclerosis: Can lysyl oxidase change over time? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk of lysyl oxidase-like 1 and lysyl oxidase prolongs their half-lives and regulates liver fibrosis through Notch signal - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Allysine in Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allysine, a key aldehyde derivative of lysine (B10760008), is fundamental to the structural integrity and mechanical properties of the extracellular matrix (ECM). Formed through the enzymatic action of lysyl oxidases (LOX), allysine initiates the covalent cross-linking of collagen and elastin (B1584352) fibers. This process is a double-edged sword: it is essential for the stabilization of newly formed tissue during physiological wound healing, yet its dysregulation and overactivity are hallmarks of pathological fibrosis. Understanding the nuanced role of the allysine pathway is critical for developing novel therapeutic strategies that promote regeneration while preventing scarring. This technical guide provides an in-depth overview of allysine's function in tissue regeneration, detailing the core mechanisms, relevant signaling pathways, quantitative data, and key experimental protocols for its investigation.

Introduction: The Central Role of Allysine in ECM Remodeling

Tissue regeneration is a complex process involving inflammation, cell proliferation, and extensive remodeling of the extracellular matrix (ECM). The mechanical strength and elasticity of tissues are largely conferred by the cross-linked network of collagen and elastin fibers. The formation of these critical cross-links is initiated by the post-translational modification of lysine and hydroxylysine residues into highly reactive aldehydes, known as allysine and hydroxyallysine, respectively.[1]

This oxidative deamination is catalyzed by the lysyl oxidase (LOX) family of copper-dependent enzymes.[2] Once formed, allysine residues spontaneously condense with other allysines or lysine residues, creating stable covalent bonds that insolubilize and strengthen collagen and elastin fibers.[2][3] This process is vital for the maturation of granulation tissue into a mechanically stable scar during wound healing.[2] However, the overexpression or sustained activation of LOX enzymes leads to excessive allysine formation and subsequent ECM stiffening, a primary driver of fibrosis in numerous organs, including the lungs, heart, and liver.[4][5]

Mechanism of Action: From Lysine to a Cross-linked Matrix

The journey from a soluble precursor protein to a resilient, cross-linked matrix is orchestrated by the LOX-allysine pathway. The LOX family comprises five members: LOX and four LOX-like proteins (LOXL1-4), which, despite some functional redundancies, exhibit distinct roles in development and disease.[4]

The fundamental biochemical process involves:

-

Enzymatic Oxidation : LOX catalyzes the oxidative deamination of the ε-amino group on specific lysine residues within procollagen (B1174764) and tropoelastin molecules.[1]

-

Allysine Formation : This reaction yields a reactive aldehyde group, forming the residue α-aminoadipic-δ-semialdehyde, commonly known as allysine.[6]

-

Spontaneous Condensation : Allysine aldehydes then undergo a series of spontaneous condensation reactions to form intramolecular and intermolecular cross-links, such as aldol (B89426) condensations and Schiff bases. These initial cross-links mature over time into more complex, stable structures.[7]

This cross-linking is essential for providing tissues with tensile strength and elasticity, and its disruption leads to severe connective tissue disorders.[2]

Key Signaling Pathway: TGF-β1 Regulation of Lysyl Oxidase

The expression and activity of LOX enzymes are tightly regulated. One of the most potent inducers of LOX expression is Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a pleiotropic cytokine that plays a central role in wound healing and fibrosis.[2][8] Upon tissue injury, TGF-β1 is released and activates fibroblasts, stimulating them to produce ECM components, including collagen, and upregulating the expression of LOX.[9][10] This creates a positive feedback loop where increased matrix deposition and stiffening can further promote TGF-β1 activation, driving the progression from healthy tissue repair to pathological fibrosis.[2] The signaling cascade often involves the canonical Smad pathway (Smad2/3) and other pathways like PI3K/Akt and MAPK.[8][9][11]

Quantitative Data on Allysine and LOX in Tissue Remodeling

Quantitative analysis is crucial for distinguishing between physiological and pathological levels of ECM cross-linking. Studies have demonstrated significant changes in LOX expression and allysine concentration in various models of tissue injury and fibrosis.

| Parameter | Model / Tissue | Condition | Observation | Reference(s) |

| LOX mRNA Expression | Mouse Lung | Bleomycin-induced fibrosis (Day 10) | 2.8-fold increase vs. control | [10] |

| LOX Family mRNA | Rat Kidney | Unilateral Ureteral Obstruction (UUO) | Significant increase in LOX, LOXL1-4 vs. sham | [12] |

| LOX Activity | Rabbit Tooth Extraction | Wound Healing (Day 7) | Peak activity reached, then gradual decrease | [13] |

| LOX Activity | Human Chondrocytes | TGF-β1 (5 ng/mL) stimulation | Significant increase in LOX activity vs. control | [8] |

| Allysine Concentration | Mouse Lung | Bleomycin-induced fibrosis | 2.5-fold increase vs. healthy tissue | [6] |

| Collagen Cross-linking | In vitro Osteoblasts | 0.25mM β-APN treatment | Significant decrease in mature/immature cross-link ratio | [7] |

| Granulation Tissue | Human Chronic Wounds | Topical L-Lysine Treatment | 80.5% mean granulation vs. 53.3% in control group | [14] |

Experimental Protocols

Investigating the allysine pathway requires a multi-faceted approach, combining biochemical quantification with advanced imaging and biophysical measurements.

Quantification of Allysine in Tissue by HPLC

This protocol is adapted from a high-sensitivity method for quantifying allysine by derivatizing it into a stable, fluorescent compound.[6][15]

-

Tissue Preparation : Lyophilize tissue samples to a constant dry weight. Homogenize the dry tissue into a fine powder.

-

Hydrolysis and Derivatization :

-

Place 2-5 mg of dried tissue homogenate into a high-pressure reaction tube.

-

Add 40 mg of sodium 2-naphthol-7-sulfonate.

-

Add 1 mL of 12 M Hydrochloric Acid (HCl).

-

Add an internal standard (e.g., 100 μL of 4 mM fluorescein) for normalization.

-

Seal the vessel and heat at 110°C for 24 hours. This step simultaneously hydrolyzes the tissue proteins and derivatizes the allysine.

-

-

Sample Neutralization : Cool the reaction solution and neutralize with 6 M Sodium Hydroxide (NaOH) to approximately pH 7.

-

HPLC Analysis :

-

System : Reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector.

-

Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection : Set excitation and emission wavelengths appropriate for the fluorescent bis-naphthol derivative of allysine (AL-NP).

-

-

Quantification : Generate a standard curve using known concentrations of L-allysine ethylene (B1197577) acetal. Calculate the allysine content in the tissue sample relative to the standard curve and normalize to the initial dry weight of the tissue.

Assessment of Collagen Organization by Second Harmonic Generation (SHG) Microscopy

SHG microscopy is a label-free technique ideal for imaging fibrillar collagen with high resolution and specificity, as the highly ordered, non-centrosymmetric structure of collagen fibrils is a potent source of second-harmonic signals.[16][17]

-

Sample Preparation :

-

Fix tissue samples in 4% paraformaldehyde (PFA) or use fresh, unfixed tissue.

-

Section the tissue to a thickness of 50-200 µm using a vibratome. Thicker sections are possible compared to standard histology.[18]

-

Mount the section on a glass slide in phosphate-buffered saline (PBS).

-

-

Imaging System :

-

A multiphoton microscope equipped with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire).

-

A high numerical aperture (NA) objective (e.g., 25x water-immersion).

-

-

Imaging Parameters :

-

Excitation Wavelength : Tune the laser to 880-900 nm.[18]

-